molecular formula C21H23N3O5 B1684138 Abexinostat CAS No. 783355-60-2

Abexinostat

Cat. No.: B1684138
CAS No.: 783355-60-2
M. Wt: 397.4 g/mol
InChI Key: MAUCONCHVWBMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abexinostat is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. It was developed by Pharmacyclics and licensed to Xynomic. This compound is currently being investigated for its efficacy in treating various types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia .

Mechanism of Action

Target of Action

Abexinostat primarily targets histone deacetylase (HDAC) enzymes . HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to a closed chromatin structure and, consequently, a reduction in gene transcription .

Mode of Action

This compound is a novel HDAC inhibitor . It interacts with HDAC enzymes, inhibiting their activity and leading to an accumulation of highly acetylated histones . This results in changes to chromatin structure and gene expression patterns . The inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis .

Biochemical Pathways

The inhibition of HDAC enzymes by this compound affects several biochemical pathways. The hyperacetylation of histones in cells can cause transcriptional activation of tumor suppressor genes, as well as genes involved in cell cycle control, cell division, and apoptosis . This results in antitumor activity. This compound also inhibits RAD51, which is involved in repairing DNA double strand breaks .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its unique profile and oral dosing schedule . It is administered twice daily, 4 hours apart, which allows for continuous exposure at concentrations required for efficient tumor cell killing .

Result of Action

The result of this compound’s action is the inhibition of the proliferation of cancer cells and the induction of cancer cell death, or apoptosis . This is achieved through the transcriptional activation of tumor suppressor genes and genes involved in cell cycle control, cell division, and apoptosis .

Action Environment

It has been noted that this compound has a unique pharmacokinetic profile and oral dosing schedule, which allows for continuous exposure at concentrations required for efficient tumor cell killing . This suggests that the timing and environment of administration may play a role in the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Abexinostat targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing cancer cell death, or apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . The inhibition of these enzymes by this compound causes changes to chromatin structure and gene expression patterns .

Cellular Effects

This compound has shown to have varying effects on different types of cells. For instance, it induced differentiation in cancer stem cells (CSCs) from low-dose sensitive breast cancer cell lines (BCLs), whereas it did not have any effect on the CSC population from high-dose sensitive BCLs . It also showed promising results in patients with relapsed/refractory non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .

Molecular Mechanism

This compound exerts its effects at the molecular level as a pan-histone deacetylase inhibitor . It targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . Inhibition of these enzymes by this compound causes changes to chromatin structure and gene expression patterns .

Temporal Effects in Laboratory Settings

This compound has been characterized by its unique pharmacokinetic profile and oral dosing schedule, allowing for continuous exposure at concentrations required for efficient tumor cell killing . In a phase II study, patients received oral this compound at 80 mg BID for 14 days of a 21-day cycle and continued until progressive disease or unacceptable toxicity .

Dosage Effects in Animal Models

In a pharmacokinetic study, this compound levels in rat plasma were determined following gavage at a dose of 8.0 mg/kg . The study enabled accurate and quick determination of this compound levels in rat plasma .

Metabolic Pathways

This compound is metabolized via differing metabolic pathways from pazopanib, predominantly via CYP3A4 for pazopanib and via glucuronidation for this compound .

Transport and Distribution

This compound, due to its unique pharmacokinetic profile and oral dosing schedule, allows for continuous exposure at concentrations required for efficient tumor cell killing .

Subcellular Localization

As a histone deacetylase inhibitor, it is expected to localize in the nucleus where it can interact with histones and other proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abexinostat involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Abexinostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

Abexinostat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Abexinostat is compared with other histone deacetylase inhibitors such as:

Uniqueness

This compound is unique due to its broad-spectrum activity against multiple HDAC isoforms and its favorable pharmacokinetic profile, which allows for continuous exposure at concentrations required for efficient tumor cell killing .

List of Similar Compounds

Properties

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUCONCHVWBMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229005
Record name Abexinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis.
Record name Abexinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

783355-60-2
Record name Abexinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=783355-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abexinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abexinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abexinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABEXINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abexinostat
Reactant of Route 2
Reactant of Route 2
Abexinostat
Reactant of Route 3
Abexinostat
Reactant of Route 4
Abexinostat
Reactant of Route 5
Reactant of Route 5
Abexinostat
Reactant of Route 6
Abexinostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.